N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine
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Overview
Description
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 4-chloroquinazoline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is typically carried out at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Halides, amines; conditionspolar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Amine derivatives
Substitution: Halogenated or aminated quinazoline derivatives
Scientific Research Applications
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on cellular pathways and gene expression.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-phenoxyacetamide
- N-[(E)-(3-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine
Uniqueness
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine stands out due to its unique combination of a quinazoline core, a pyridine ring, and a methoxyphenyl group. This structure imparts specific electronic and steric properties that enhance its binding affinity to molecular targets, making it more effective in its biological applications compared to similar compounds.
Properties
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c1-27-19-11-5-2-7-15(19)14-23-26-21-17-9-3-4-10-18(17)24-20(25-21)16-8-6-12-22-13-16/h2-14H,1H3,(H,24,25,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVAIUFOEYYUGD-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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